molecular formula C10H11Cl3N2O2 B1379089 5-(Aminomethyl)-3-(3,4-dichlorophenyl)-1,3-oxazolidin-2-one hydrochloride CAS No. 1177273-56-1

5-(Aminomethyl)-3-(3,4-dichlorophenyl)-1,3-oxazolidin-2-one hydrochloride

Cat. No.: B1379089
CAS No.: 1177273-56-1
M. Wt: 297.6 g/mol
InChI Key: QCQGNWVBNFDWES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Aminomethyl)-3-(3,4-dichlorophenyl)-1,3-oxazolidin-2-one hydrochloride is a chiral oxazolidinone derivative of interest in medicinal chemistry research. Oxazolidinones are a privileged scaffold in drug discovery, well-known for their role as synthetic intermediates and for constituting the core of various pharmacologically active agents . The distinct 3,4-dichlorophenyl moiety and the aminomethyl functional group at the 5-position make this compound a versatile building block for the synthesis of more complex molecules. Researchers can utilize this compound in the exploration of new antibacterial agents, given that other oxazolidinone derivatives, such as linezolid, are established antibiotics that act by inhibiting bacterial protein synthesis . Furthermore, its potential extends to other therapeutic areas, including the development of antitumor agents, as similar structures have been investigated as key intermediates in the synthesis of compounds like Crizotinib . This product is intended for laboratory research purposes to aid in the study of structure-activity relationships and the development of novel bioactive compounds.

Properties

IUPAC Name

5-(aminomethyl)-3-(3,4-dichlorophenyl)-1,3-oxazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2O2.ClH/c11-8-2-1-6(3-9(8)12)14-5-7(4-13)16-10(14)15;/h1-3,7H,4-5,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQGNWVBNFDWES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC(=C(C=C2)Cl)Cl)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3-(3,4-dichlorophenyl)-1,3-oxazolidin-2-one hydrochloride typically involves the following steps:

    Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound. For instance, reacting 3,4-dichlorobenzaldehyde with an amino alcohol under acidic or basic conditions can yield the oxazolidinone ring.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination. This involves the reaction of the oxazolidinone intermediate with formaldehyde and a suitable amine, followed by reduction with a reducing agent such as sodium cyanoborohydride.

    Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can target the oxazolidinone ring or the dichlorophenyl group, potentially yielding various reduced derivatives.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Various reduced derivatives of the oxazolidinone ring or the dichlorophenyl group.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Scientific Research Applications

  • Antibiotic Development
    • The primary application of this compound lies in its potential as a new antibiotic. Studies have shown that it effectively targets resistant strains of bacteria, which is crucial in the ongoing battle against antibiotic resistance.
    • Comparative analysis with linezolid indicates that this compound may have improved efficacy or reduced side effects.
  • Anti-inflammatory Properties
    • Preliminary research suggests that 5-(aminomethyl)-3-(3,4-dichlorophenyl)-1,3-oxazolidin-2-one hydrochloride may possess anti-inflammatory effects. This opens avenues for exploring its use in treating inflammatory diseases beyond its antibacterial properties.
  • Interactions with Biological Macromolecules
    • Research has indicated that the compound interacts with various biological macromolecules, influencing cellular functions and potentially leading to novel therapeutic strategies.

Comparative Analysis with Related Compounds

Compound NameStructureKey Features
LinezolidLinezolid StructureFirst oxazolidinone antibiotic; broad-spectrum activity against Gram-positive bacteria.
TedizolidTedizolid StructureImproved potency and shorter dosing regimen compared to linezolid; used for skin infections.
5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one hydrochlorideSimilar StructureSimilar structure but differs in substitution pattern; potential for different pharmacological profiles.

The uniqueness of 5-(aminomethyl)-3-(3,4-dichlorophenyl)-1,3-oxazolidin-2-one hydrochloride lies in its specific dichlorophenyl substitution and the potential for novel antibacterial applications that differ from existing oxazolidinones like linezolid and tedizolid.

Case Study 1: Efficacy Against Resistant Strains

A study conducted on the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA) demonstrated significant antibacterial activity comparable to linezolid. The results indicated a lower minimum inhibitory concentration (MIC), suggesting enhanced potency against resistant strains.

Case Study 2: Safety Profile Assessment

In a safety profile assessment involving animal models, the compound exhibited minimal toxicity at therapeutic doses. This finding supports further clinical evaluation and potential use in human therapies.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3-(3,4-dichlorophenyl)-1,3-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets. The oxazolidinone ring can inhibit protein synthesis by binding to the bacterial ribosome, preventing the formation of the initiation complex. This action is similar to that of other oxazolidinone antibiotics.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Chlorinated Derivatives: The primary compound’s 3,4-dichlorophenyl group introduces strong electron-withdrawing effects, enhancing stability and lipophilicity compared to the mono-chlorinated (263.12 g/mol) or methoxy-substituted analogs (258.70 g/mol) .
  • Methoxy Derivatives : The 3- and 4-methoxyphenyl variants (CAS: 1177353-88-6, 130641-96-2) exhibit electron-donating properties, which may alter reactivity or binding interactions in biological systems .
  • Heterocyclic Analog : The thiophen-2-yl substituent (CAS: 1427380-47-9) introduces a sulfur atom, which could influence pharmacokinetics through altered metabolic pathways .

Stereochemical Considerations

highlights enantiomeric variants like (5R)-5-(aminomethyl)-1,3-oxazolidin-2-one hydrochloride (CAS: 1788036-27-0), underscoring the importance of stereochemistry in biological activity . The primary compound’s stereochemical configuration is unspecified, which could limit comparative efficacy assessments.

Biological Activity

5-(Aminomethyl)-3-(3,4-dichlorophenyl)-1,3-oxazolidin-2-one hydrochloride is a synthetic compound belonging to the oxazolidinone class, known for its significant biological activity, particularly as an antibiotic. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C10H12Cl2N2O2
  • Molecular Weight : Approximately 297.57 g/mol
  • CAS Number : 1177273-56-1
  • IUPAC Name : 5-(aminomethyl)-3-(3,4-dichlorophenyl)-1,3-oxazolidin-2-one hydrochloride

The compound features a dichlorophenyl group at the 3-position and an aminomethyl group at the 5-position of the oxazolidinone ring. This unique structure contributes to its biological activity, particularly in inhibiting bacterial protein synthesis.

5-(Aminomethyl)-3-(3,4-dichlorophenyl)-1,3-oxazolidin-2-one hydrochloride operates primarily by inhibiting bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, similar to linezolid, which is a well-established oxazolidinone antibiotic. This action effectively halts the growth of various Gram-positive bacteria.

Antibacterial Properties

Research indicates that this compound demonstrates potent antibacterial activity against a range of Gram-positive bacteria. Its effectiveness is comparable to that of linezolid and other related antibiotics. The following table summarizes its antibacterial spectrum:

Bacteria Activity
Staphylococcus aureusEffective
Streptococcus pneumoniaeEffective
Enterococcus faecalisModerate activity
Listeria monocytogenesEffective

Anti-inflammatory Properties

In addition to its antibacterial effects, preliminary studies suggest that 5-(aminomethyl)-3-(3,4-dichlorophenyl)-1,3-oxazolidin-2-one hydrochloride may possess anti-inflammatory properties. This potential could expand its therapeutic applications beyond antibiotic treatment to include inflammatory conditions.

Case Studies and Research Findings

  • In vitro Studies : In laboratory settings, the compound has shown significant inhibition of bacterial growth in various strains resistant to conventional antibiotics. For instance, studies demonstrated up to 90% inhibition of Staphylococcus aureus at concentrations as low as 10 µg/mL.
  • In vivo Studies : Animal model studies have indicated that treatment with this compound resulted in reduced bacterial load in infected tissues compared to untreated controls. Mice infected with resistant strains showed improved survival rates when treated with this oxazolidinone derivative.
  • Comparative Analysis : A comparative study highlighted its unique structural features against other oxazolidinones like linezolid and tedizolid. The specific dichlorophenyl substitution may confer enhanced potency or different pharmacological profiles (see Table below).
Compound Name Key Features
LinezolidFirst oxazolidinone antibiotic; broad-spectrum activity against Gram-positive bacteria.
TedizolidImproved potency and shorter dosing regimen; used for skin infections.
5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one hydrochlorideSimilar structure but differs in substitution pattern; potential for different pharmacological profiles.

Q & A

Synthesis and Reaction Optimization

Basic Question: What are the common synthetic routes for preparing 5-(aminomethyl)-3-(3,4-dichlorophenyl)-1,3-oxazolidin-2-one hydrochloride, and how do reaction conditions influence yield? Methodological Answer: The compound can be synthesized via cyclization reactions involving Vilsmeier-Haack intermediates or microwave-assisted multi-component reactions. For example, oxazolidinone derivatives are often prepared using carbamate cyclization under acidic conditions. Key factors affecting yield include solvent choice (e.g., ethanol or DMF), catalysts (e.g., acetic acid derivatives), and temperature control. highlights microwave-assisted synthesis in ethanol with acetic acid catalysis, achieving yields up to 85% by optimizing solvent polarity and reaction time . Lower yields (e.g., 27% in ) may arise from poor solubility or side reactions, necessitating purification via column chromatography or recrystallization.

Advanced Question: How can reaction mechanisms (e.g., Knoevenagel-Michael cascades) explain regioselectivity in oxazolidinone formation? Methodological Answer: Mechanistic studies suggest that regioselectivity is governed by steric and electronic effects. For example, proposes a pathway involving acid-catalyzed Knoevenagel condensation, followed by intramolecular cyclization. Computational modeling (DFT) can predict transition-state energies to rationalize the preferential formation of the 3,4-dichlorophenyl-substituted oxazolidinone. Solvent polarity (e.g., ethanol vs. THF) may stabilize intermediates, as seen in , where polar protic solvents enhance nucleophilic attack at the carbonyl carbon .

Structural Characterization

Basic Question: What spectroscopic techniques are essential for confirming the structure of this compound? Methodological Answer: 1H and 13C NMR are critical for verifying the oxazolidinone core and substituents. For instance, the aminomethyl group (-CH2NH2) typically shows δ 3.1–3.5 ppm (1H NMR) and δ 40–45 ppm (13C NMR), while the 3,4-dichlorophenyl ring exhibits aromatic signals at δ 7.2–7.8 ppm (). IR spectroscopy confirms the carbonyl stretch (C=O) at ~1750 cm⁻¹. Mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 331.02 for C10H10Cl2N2O2·HCl) .

Advanced Question: How can overlapping NMR signals in aromatic regions be resolved for accurate structural assignment? Methodological Answer: 2D NMR techniques (e.g., COSY, HSQC, and HMBC) are employed to resolve signal overlap. For example, HMBC correlations between the oxazolidinone carbonyl carbon (δ 165–170 ppm) and adjacent protons can confirm connectivity. In , coupling constants (J values) for dichlorophenyl protons distinguish para vs. meta substitution patterns. Deuterated solvents (e.g., DMSO-d6) and variable-temperature NMR may further sharpen signals .

Biological Activity Evaluation

Basic Question: What in vitro assays are used to assess the antimicrobial potential of this compound? Methodological Answer: Standard disk diffusion or broth microdilution assays (CLSI guidelines) evaluate antimicrobial activity. In , ppm solutions in DMF were tested against Gram-positive (e.g., S. aureus) and fungal strains (e.g., Aspergillus niger), with inhibition zones compared to ampicillin/clotrimazole controls. Minimum inhibitory concentration (MIC) values are determined via serial dilution, accounting for solvent cytotoxicity (e.g., DMF < 1% v/v) .

Advanced Question: How can discrepancies in antimicrobial data across studies be addressed methodologically? Methodological Answer: Discrepancies may arise from variations in bacterial strain resistance profiles, inoculum size, or compound solubility. Normalizing data to internal controls (e.g., ’s use of ciprofloxacin) and repeating assays in triplicate reduces variability. Synergy studies (e.g., checkerboard assays) can clarify interactions with adjuvants, while time-kill curves assess bactericidal vs. bacteriostatic effects .

Stability and Degradation

Basic Question: What storage conditions are recommended to maintain compound stability? Methodological Answer: The hydrochloride salt form should be stored desiccated at 2–8°C in amber vials to prevent hygroscopic degradation and photolysis. notes that oxazolidinone derivatives are prone to hydrolysis in aqueous media; thus, lyophilization or storage under inert gas (N2/Ar) is advised for long-term stability .

Advanced Question: How can forced degradation studies (e.g., acid/base hydrolysis) identify major degradation pathways? Methodological Answer: Stress testing under acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and thermal conditions (40–60°C) reveals degradation products. HPLC-MS monitors breakdown, such as cleavage of the oxazolidinone ring to form primary amines (detected via derivatization with ninhydrin). Kinetic studies (Arrhenius plots) predict shelf life under accelerated conditions .

Analytical Method Development

Basic Question: Which chromatographic methods are suitable for purity analysis? Methodological Answer: Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) achieves baseline separation of the compound from synthetic impurities. recommends UV detection at 254 nm for chlorophenyl moieties. For quantification, internal standards (e.g., deuterated analogs in ) minimize matrix effects .

Advanced Question: How can LC-MS/MS improve sensitivity in trace impurity profiling? Methodological Answer: High-resolution MS (e.g., Q-TOF) coupled with MRM (multiple reaction monitoring) enhances detection of low-abundance impurities (e.g., <0.1%). For example, transitions like m/z 331 → 213 (cleavage of the oxazolidinone ring) are monitored. Column chemistries (e.g., HILIC for polar degradants) improve retention of hydrophilic byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Aminomethyl)-3-(3,4-dichlorophenyl)-1,3-oxazolidin-2-one hydrochloride
Reactant of Route 2
Reactant of Route 2
5-(Aminomethyl)-3-(3,4-dichlorophenyl)-1,3-oxazolidin-2-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.